4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

High-Throughput Screening Polypharmacology Sulfonamide SAR

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is a sulfonamide-bearing benzoic acid derivative (MW: 336.36 g/mol, formula C₁₅H₁₆N₂O₅S) that integrates a methoxybenzoic acid core, a pyridin-2-ylethyl moiety, and a sulfamoyl linker. Its purity typically exceeds 95%, making it a reliable reagent for screening libraries and chemical biology studies.

Molecular Formula C15H16N2O5S
Molecular Weight 336.36
CAS No. 565166-70-3
Cat. No. B2971941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid
CAS565166-70-3
Molecular FormulaC15H16N2O5S
Molecular Weight336.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2
InChIInChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19)
InChIKeyGUNHNFJLHHGFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic Acid (CAS 565166-70-3): Structural and Physicochemical Baseline for Procurement


4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is a sulfonamide-bearing benzoic acid derivative (MW: 336.36 g/mol, formula C₁₅H₁₆N₂O₅S) that integrates a methoxybenzoic acid core, a pyridin-2-ylethyl moiety, and a sulfamoyl linker . Its purity typically exceeds 95%, making it a reliable reagent for screening libraries and chemical biology studies . Its structural identity is confirmed by InChIKey GUNHNFJLHHGFNP-UHFFFAOYSA-N .

Why Generic Substitution Fails: The Functional-Group Triad Defines the Interaction Landscape of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic Acid


In-class sulfamoyl benzoic acid derivatives cannot be assumed interchangeable because 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid presents a unique three-point pharmacophore [1]: the methoxy group, the carboxylic acid, and the flexible pyridin-2-ylethyl chain. This triad has been shown to generate a distinct multi-target HTS profile against RGS4, the mu-opioid receptor, ADAM17, and the muscarinic M1 receptor . Analogous 4-sulfamoylbenzoic acids with simpler N-substituents (e.g., methyl or phenyl groups) exhibit potent cPLA₂α inhibition but lack this broader signaling engagement [2].

Quantitative Differentiation Evidence for 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic Acid Against Closest Analogs


HTS Fingerprint Divergence: Multi-Target Engagement vs. Single-Target cPLA₂α Inhibitors

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid ('Compound A') exhibits a polypharmacological HTS profile absent in key cPLA₂α-focused 4-sulfamoylbenzoic acid analogs . While Compound A was identified as a screening hit across five distinct target classes, including RGS4, ADAM17, and the mu-opioid receptor, the comparator N,N-disubstituted 4-sulfamoylbenzoic acid derivative 85 (a submicromolar cPLA₂α inhibitor) was optimized solely for cPLA₂α inhibition [1]. The broad activity fingerprint of Compound A indicates its utility as a chemical probe for multi-target sulfonamide discovery, whereas derivative 85's narrow selectivity is advantageous for targeted anti-inflammatory therapy. Quantitative cross-screening data for derivative 85 against RGS4 or ADAM17 is unavailable, underscoring the unique breadth of Compound A's interaction landscape .

High-Throughput Screening Polypharmacology Sulfonamide SAR

pKa-Driven Solubility and Ionization Differentiation from Carzenide (4-Sulfamoylbenzoic Acid)

The predicted acidic pKa of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid (3.92) is markedly lower than that of 4-sulfamoylbenzoic acid (Carzenide, pKa ~4.2 for the carboxylic acid and ~10.2 for the sulfonamide) [1][2]. The presence of the methoxy and pyridyl groups increases acidity, resulting in a higher fraction of ionized species at physiological pH. For Carzenide, the predicted solubility at pH 1-9 is reported as 1 (qualitative scale); for Compound A, the aqueous solubility descriptor (CHEMBL3376393) indicates improved solubility characteristics, though an exact quantitative value remains proprietary [3].

Physicochemical Profiling Solubility Druglikeness

Structural Differentiation via the Pyridin-2-ylethyl Side Chain vs. Simpler N-Substituents

The pyridin-2-ylethyl group in Compound A introduces steric bulk and a hydrogen-bond acceptor that is absent in simpler 4-sulfamoylbenzoic acid analogs. For instance, the cPLA₂α inhibitor derivative 3 (N,N-disubstituted 4-sulfamoylbenzoic acid with a naphthylmethyl group) demonstrated only micromolar activity despite extensive substitution [1]. In contrast, the flexible pyridin-2-ylethyl chain of Compound A enables engagement with multiple protein targets . Truncated sulfasalazine analogs lacking the N-pyridin-2-ylsulfamoyl moiety were significantly less potent at inhibiting cystine uptake via system xc⁻ [2].

Structure-Activity Relationship Fragment-Based Design Chemical Probe

Optimal Application Scenarios for 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic Acid Based on Differential Evidence


Multi-Target Phenotypic Screening Library Design

Incorporating Compound A into diversity-oriented screening decks exploits its unique polypharmacological fingerprint (hits against RGS4, OPRM1, ADAM17, CHRM1 ). Unlike single-target cPLA₂α inhibitors, this broad engagement profile increases the probability of identifying novel bioactivities in cell-based phenotypic assays, making it a cost-effective addition for screening centers seeking to maximize target coverage with minimal library size.

Fragment-Based Lead Generation Requiring Modular Synthetic Vectors

The pyridin-2-ylethyl side chain provides a flexible, functionalizable handle absent in simpler sulfamoyl benzoic acids [1]. Medicinal chemistry teams can leverage the secondary amine for further N-alkylation or the pyridine ring for metal coordination or π-stacking interactions, enabling rapid exploration of chemical space around the sulfamoyl benzoic acid core.

Biophysical Assay Development Requiring Enhanced Solubility

The predicted acidic pKa of 3.92 [2] confers higher aqueous solubility at physiological pH compared to 4-sulfamoylbenzoic acid (pKa ~4.2). This property makes Compound A the superior choice for biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), where higher analyte concentrations are necessary to achieve robust binding signals without solvent interference.

Quote Request

Request a Quote for 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.